molecular formula C15H21NO4 B558685 Boc-Phe(3-Me)-OH CAS No. 114873-06-2

Boc-Phe(3-Me)-OH

Cat. No.: B558685
CAS No.: 114873-06-2
M. Wt: 279.33 g/mol
InChI Key: HBBXWMALJNZDOM-LBPRGKRZSA-N
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Description

Significance of Unnatural Amino Acids in Peptide Science

Unnatural amino acids are amino acids not found among the 20 common proteinogenic amino acids. Their incorporation into peptide chains is a powerful strategy to overcome many of the limitations of natural peptides, such as poor stability, low bioavailability, and lack of receptor selectivity. By introducing novel side chains or backbone modifications, researchers can fine-tune the pharmacological properties of peptides.

The introduction of unnatural amino acids can confer a range of desirable attributes:

Enhanced Stability : Modifications can render peptides resistant to enzymatic degradation, prolonging their half-life in biological systems.

Increased Potency and Selectivity : The unique side chains of unnatural amino acids can lead to stronger and more specific interactions with biological targets.

Conformational Constraints : Certain unnatural amino acids can induce specific secondary structures, such as β-turns or helices, which can be crucial for biological activity. nih.gov

Role of Boc-Phe(3-Me)-OH as a Phenylalanine Derivative in Advanced Synthesis

This compound belongs to the class of phenylalanine derivatives, which are widely used to probe structure-activity relationships in peptides. The phenyl ring of phenylalanine is a common site for modification, as it often engages in crucial hydrophobic and π-π stacking interactions with biological receptors.

Historical Context and Evolution of its Research Applications

The use of Boc-protected amino acids has a rich history in solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield. The Boc group was recognized early on for its utility in protecting the α-amino group of amino acids, allowing for the stepwise assembly of peptide chains on a solid support.

While the early focus of SPPS was on the synthesis of peptides using natural amino acids, the field has evolved to embrace the incorporation of unnatural amino acids to create novel therapeutic and research agents. The application of phenylalanine derivatives, including methylated versions like 3-methyl-L-phenylalanine, has grown as researchers seek to modulate the properties of bioactive peptides. The synthesis and application of this compound are part of this broader trend, with its use becoming more prevalent in studies aimed at developing peptides with enhanced pharmacological profiles. For instance, research into peptide sweeteners has explored how modifications to the phenylalanine residue, including methylation, can impact biological activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBXWMALJNZDOM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921524
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-06-2
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Boc Phe 3 Me Oh and Its Integration into Peptide Sequences

Stereoselective Synthesis of Boc-Phe(3-Me)-OH Enantiomers

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the synthesis of enantiomerically pure this compound is paramount. While specific literature detailing the direct stereoselective synthesis of this compound is not extensively published, general strategies for preparing chiral amino acids, including substituted phenylalanines, are applicable. These methods often involve:

Chiral Resolution: Racemic mixtures of 3-methylphenylalanine can be resolved into their individual enantiomers using techniques such as chiral High-Performance Liquid Chromatography (HPLC) on specialized chiral stationary phases (CSPs) nih.gov. Following resolution, the free amino acid enantiomers can be protected with the Boc group using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions masterorganicchemistry.comtcichemicals.com.

Asymmetric Synthesis: De novo asymmetric synthesis pathways, often employing chiral auxiliaries or biocatalysis, can directly yield enantiomerically enriched or pure 3-methylphenylalanine. For instance, biocatalytic dynamic kinetic resolution (DKR) using ω-transaminases has been explored for the stereoselective synthesis of β-branched phenylalanine analogues, which could be adapted for 3-methylphenylalanine derivatives nih.gov. Asymmetric alkylation of chiral glycine (B1666218) enolates or related templates has also been a successful strategy for synthesizing various α-amino acids, including phenylalanine derivatives nih.govrenyi.hu.

The optical purity of the resulting this compound enantiomers is typically assessed by measuring their specific optical rotation and by chiral HPLC analysis chemimpex.comsigmaaldrich.com. For example, Boc-3-methyl-L-phenylalanine has a reported optical rotation of [α]D20 = +13 ± 2 ° (c=1, in MeOH) chemimpex.com.

Strategies for N-Protection and Carboxyl Activation in Peptide Synthesis

Peptide synthesis necessitates the use of protecting groups to ensure regioselective formation of peptide bonds and to prevent unwanted side reactions. The Boc group is a cornerstone in this regard, and its application, along with methods for activating the carboxyl group, is fundamental.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group commonly used for the α-amino function of amino acids in peptide synthesis masterorganicchemistry.comtcichemicals.comamericanpeptidesociety.orgspringernature.com. Its key characteristics include:

Stability: The Boc group is stable under basic conditions and catalytic reduction, making it orthogonal to base-labile protecting groups like Fmoc (fluorenylmethyloxycarbonyl) masterorganicchemistry.comamericanpeptidesociety.org.

Deprotection: It is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane) masterorganicchemistry.comtcichemicals.comamericanpeptidesociety.org. The deprotection yields volatile by-products (e.g., isobutylene (B52900) and CO₂) that are easily removed nih.gov.

Advantages: Boc protection is particularly useful for synthesizing hydrophobic peptides and those containing ester or thioester moieties, as it is stable to conditions that might affect other protecting groups springernature.com. It also helps suppress racemization during activation and coupling steps nih.gov.

This compound is synthesized by reacting 3-methylphenylalanine with Boc₂O, typically in the presence of a base masterorganicchemistry.comtcichemicals.com. The resulting compound is a white powder with a purity of ≥98.0% (TLC) sigmaaldrich.comcalpaclab.com.

Boc-protected amino acids, including this compound, are compatible with a wide array of standard peptide coupling reagents and methods used in both solid-phase and solution-phase synthesis. The activation of the carboxyl group is a critical step, typically achieved through the formation of active esters or by using carbodiimide-based coupling agents.

Commonly employed coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency mdpi.comrsc.org.

Uronium/Phosphonium Salts: Reagents like HBTU, HATU, PyBOP, and TBTU are highly efficient for forming peptide bonds and are widely used with Boc-protected amino acids mdpi.comnih.govmdpi.com.

Other Activating Agents: Such as carbonyldiimidazole (CDI) or mixed anhydrides can also be employed.

These reagents facilitate the formation of the amide bond between the activated carboxyl group of this compound and the free amino group of the growing peptide chain masterorganicchemistry.comamericanpeptidesociety.orgmdpi.comrsc.org. The 3-methyl substitution on the phenylalanine side chain does not typically interfere with standard coupling procedures.

Incorporation into Peptides

This compound can be effectively incorporated into peptide sequences using established solid-phase and solution-phase peptide synthesis methodologies.

In Boc-based SPPS, the C-terminal amino acid is first anchored to an insoluble resin support, typically a polystyrene resin functionalized with a linker (e.g., Merrifield or PAM resin) osti.govpeptide.com. The synthesis proceeds through a cycle of deprotection, neutralization, and coupling.

Deprotection: The Boc group of the N-terminal amino acid on the resin is removed using a strong acid, such as TFA americanpeptidesociety.orgspringernature.compeptide.com.

Neutralization: The resulting free amine is neutralized, often with a base like diisopropylethylamine (DIPEA).

Coupling: The next Boc-protected amino acid, such as this compound, is activated using a coupling reagent and then added to the resin-bound peptide. The coupling reaction forms a new peptide bond, elongating the peptide chain masterorganicchemistry.comamericanpeptidesociety.orgsigmaaldrich.comosti.gov.

Washing: Excess reagents and by-products are removed by washing the resin with appropriate solvents.

This cycle is repeated for each amino acid in the sequence. The Boc strategy in SPPS, while effective, requires harsh acidic conditions (e.g., HF) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, which can limit its use for peptides with acid-sensitive modifications springernature.comluxembourg-bio.com. However, Boc chemistry remains valuable for specific applications, particularly for shorter peptides or when racemization under basic conditions (as in Fmoc chemistry) is a concern americanpeptidesociety.org.

Solution-phase peptide synthesis (SolPPS) involves carrying out all reactions in solution, with intermediates isolated and purified at each step. This method is often preferred for industrial-scale production or for synthesizing specific peptide fragments.

In SolPPS, this compound can be coupled with a C-terminal amino acid or peptide fragment using standard coupling reagents like DCC/HOBt or uronium/phosphonium salts in organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) rsc.orgmdpi.comresearchgate.netgoogle.com. The Boc group on the N-terminus protects the amine during activation and coupling. After the peptide bond is formed, the Boc group can be removed using TFA, allowing for the subsequent addition of another amino acid or fragment.

Coupling Example: A typical coupling might involve activating this compound with a reagent like TBTU in the presence of DIPEA, followed by reaction with the free amine of a peptide fragment nih.govmdpi.com.

Purification: Intermediates are typically purified by crystallization or chromatography. The final peptide is cleaved from any solid support (if used in a hybrid approach) or deprotected from side-chain protecting groups using acidic conditions researchgate.net.

Solution-phase methods offer advantages in terms of reagent stoichiometry and potential for easier purification of intermediates compared to SPPS, though they can be more labor-intensive for long sequences mdpi.comresearchgate.net.

Conformational Analysis of Peptides Incorporating Boc Phe 3 Me Oh

Influence of the 3-Methylphenyl Side Chain on Peptide Conformation

The phenylalanine residue is characterized by its aromatic phenyl ring, which participates in hydrophobic interactions and π-stacking. The addition of a methyl group at the meta (3-) position of this phenyl ring in Boc-Phe(3-Me)-OH introduces several conformational considerations. This substitution can:

Modify Steric Interactions: While the meta position is less sterically demanding than an ortho substitution, the methyl group can still subtly influence the packing of side chains within the peptide structure and affect the accessible conformational space of the peptide backbone.

Alter Electronic Properties: The electron-donating nature of the methyl group can slightly modify the electron distribution within the phenyl ring, potentially influencing π-stacking interactions or interactions with other residues and solvent molecules.

The N-terminal tert-butoxycarbonyl (Boc) protecting group itself can also influence peptide conformation by affecting the rotational freedom around the urethane (B1682113) amide bond and potentially engaging in favorable interactions with nearby side chains. creative-proteomics.comrsc.org

Spectroscopic Techniques for Conformational Elucidation

A range of spectroscopic methods are employed to unravel the conformational intricacies of peptides containing modified amino acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. acs.orgcreative-proteomics.comresearchgate.netresearchgate.net It provides detailed information on:

Intramolecular Hydrogen Bonds: Crucial for stabilizing secondary structures like α-helices and β-sheets.

Dihedral Angles: Derived from scalar coupling constants (e.g., ³JHN-Hα), these angles (phi and psi) define the peptide backbone conformation. acs.org

Interproton Distances: Measured via Nuclear Overhauser Effect (NOE) experiments, these restraints are vital for building 3D structural models. acs.orgresearchgate.net

Secondary Structure Identification: Chemical shift indices (CSI) of backbone atoms can indicate the presence of α-helical or β-sheet elements. acs.orgresearchgate.net

Studies involving peptides with modified phenylalanine residues, such as N-methylphenylalanine, have successfully utilized NMR to characterize conformational preferences and dynamics in solution. nih.gov

X-ray Crystallography for Solid-State Conformation

X-ray crystallography offers atomic-resolution insights into the solid-state structure of peptides, revealing detailed packing arrangements, hydrogen bonding networks, and specific folded conformations. acs.orgnih.govacs.orgnih.gov By analyzing the diffraction patterns of crystallized peptides, researchers can determine:

Peptide Backbone Conformation: Precise bond lengths, bond angles, and torsion angles.

Side Chain Orientations: How aromatic side chains, including substituted phenylalanines, are positioned and interact with neighboring molecules or crystal lattice components.

While direct crystallographic studies of peptides containing this compound are not extensively detailed in the provided search results, X-ray crystallography has been instrumental in characterizing the solid-state conformations of peptides with other modified amino acids, including α-methylphenylalanine and various substituted phenylalanines. acs.orgnih.govbldpharm.commdpi.com

Circular Dichroism (CD) Spectroscopy in Peptide Folding Studies

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary and tertiary structures of peptides and proteins in solution. creative-proteomics.comunits.itjascoinc.comnih.gov It measures the differential absorption of left and right circularly polarized light, which is characteristic of chiral molecules.

Far-UV CD (180-250 nm): Primarily sensitive to the peptide backbone and its secondary structure elements (α-helix, β-sheet, β-turn, random coil). creative-proteomics.comjascoinc.comnih.gov

Near-UV CD (250-350 nm): Sensitive to the environment of aromatic amino acid side chains (phenylalanine, tyrosine, tryptophan) and disulfide bonds, providing insights into tertiary structure and specific side-chain interactions. acs.org

The characteristic spectral bands associated with different secondary structures are well-established, allowing for the estimation of secondary structure content and the monitoring of conformational changes upon variations in environmental conditions. creative-proteomics.comunits.itjascoinc.comnih.gov The aromatic side chain of phenylalanine, including its methylated derivatives, contributes to the near-UV CD spectrum, reflecting its local environment and interactions. acs.org

Table 1: Typical Far-UV CD Spectral Signatures of Peptide Secondary Structures

Secondary StructureCharacteristic CD Bands (nm)
α-helixNegative minima at ~208, ~222; Positive maximum at ~193
β-sheetNegative band at ~218; Positive band at ~195
β-turnWeak negative shoulder ~220-230; Strong positive ~180-190
Random CoilStrong negative band < 200

Computational Approaches to Peptide Conformational Landscapes

Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for exploring the full conformational space of peptides and understanding the energy landscapes that govern their structures. rsc.orgpnas.orgbiorxiv.orgbonvinlab.orgacs.org

Molecular Dynamics Simulations and Energy Minimization

MD simulations allow researchers to track the atomic movements of a peptide over time, providing insights into:

Conformational Sampling: Identifying stable and transient conformations, including those that might be difficult to capture experimentally. biorxiv.orgbonvinlab.org

Dynamic Behavior: Understanding the flexibility and transitions between different structural states. pnas.orgbonvinlab.org

Energy Minimization: Predicting low-energy conformations and assessing the stability of different structural motifs.

Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), are often employed to overcome energy barriers and achieve more thorough exploration of complex conformational landscapes, especially for cyclic peptides or those with significant structural flexibility. biorxiv.org These simulations can complement experimental data by providing atomistic details about how modifications like the 3-methylphenyl group influence peptide folding and stability.

Table 2: Properties of this compound

PropertyValueSource(s)
Chemical Name N-tert-butoxycarbonyl-3-methyl-L-phenylalanine chemimpex.comalfa-chemistry.comnih.govsigmaaldrich.com
Synonyms This compound, Boc-3-methyl-L-phenylalanine, Boc-L-3-Methylphe, (S)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, BOC-L-3-Methylphe chemblink.comchemimpex.comalfa-chemistry.comnih.govsigmaaldrich.com
CAS Number 114873-06-2 chemblink.comchemimpex.comnih.govsigmaaldrich.com
Molecular Formula C15H21NO4 chemblink.comchemimpex.comalfa-chemistry.comnih.govsigmaaldrich.com
Molecular Weight 279.33 g/mol chemimpex.comnih.govalfa-chemistry.comnih.govsigmaaldrich.com
Melting Point 70 °C (reported), 68.0-72.0 °C (range) chemblink.comchemimpex.com
Purity ≥98.0% (TLC), ≥99.0% (HPLC) chemimpex.comnih.gov
Appearance Solid, White powder chemimpex.comsigmaaldrich.com
Application Peptide synthesis, Boc solid-phase peptide synthesis chemimpex.comnih.gov

List of Compounds Mentioned:

this compound

N-tert-butoxycarbonyl-3-methyl-L-phenylalanine

Phenylalanine

3-methylphenylalanine

N-methylphenylalanine

α-methylphenylalanine

1-aminocyclohexane-1-carboxylic acid (Acc)

Aminoisobutyric acid (Aib)

Medin

L-proline

Guanosine

Poly-L-lysine

Poly-L-glutamate

Poly-L-proline

Chrysophsin-3

GCN4-p1 Peptide

p-methylphenylalanine

Glucagon-like peptide-1 (GLP-1)

Semaglutide

Liraglutide

Dulaglutide

Plectasin

LecB (Pseudomonas aeruginosa lectin B)

SB4 peptide

SB6 peptide

Quantum Chemical Calculations of Dihedral Angles and Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the intricate conformational preferences of peptides and understanding the forces that stabilize specific three-dimensional structures. When incorporating modified amino acids like N-tert-butoxycarbonyl-3-methylphenylalanine (this compound), these computational methods provide atomic-level insights into how structural alterations influence dihedral angles and non-covalent interactions.

Dihedral Angle Analysis

The conformation of a peptide backbone is primarily defined by the rotation around its covalent bonds, quantified by dihedral angles. The most critical are the backbone dihedral angles: phi (φ, rotation around the N-Cα bond) and psi (ψ, rotation around the Cα-C bond). The side chain conformation is described by chi (χ) angles. Quantum chemical calculations allow for the systematic exploration of the potential energy surface of a peptide segment containing this compound, identifying low-energy conformers and mapping the energetically accessible regions of the φ/ψ and χ space.

Intramolecular and Intermolecular Interactions

Quantum chemical calculations are crucial for identifying and quantifying the various non-covalent interactions that dictate peptide conformation. These include:

Hydrogen Bonding: Intramolecular hydrogen bonds, such as those between backbone amide N-H and carbonyl oxygen atoms, are key stabilizers of secondary structures like β-turns and γ-turns nih.govrsc.org. Calculations can predict the strength and geometry of these bonds.

Electrostatic Interactions: Charge distributions and dipole moments, accurately calculated by quantum chemistry, govern electrostatic attractions and repulsions.

CH···π Interactions: These weaker interactions, involving a C-H bond donating electron density to an aromatic π system, have been shown to play a pivotal role in stabilizing specific peptide conformations and influencing polymorphism nih.gov. The methyl group on the phenylalanine ring could potentially participate in or influence such interactions.

Aromatic-Aromatic Interactions: While less directly studied for this specific compound, interactions between aromatic rings (e.g., π-π stacking) can influence peptide structure, particularly in systems with multiple aromatic residues nih.gov. The presence of a methyl group on the phenyl ring of Phe(3-Me) could modulate these interactions.

DFT calculations, often coupled with methods like the Atoms in Molecules (AIM) theory, can provide detailed topological analyses of electron density at bond critical points, offering quantitative measures of hydrogen bond strength and other non-covalent interactions nih.govconicet.gov.ar.

Computational Methodology and Validation

The accuracy of quantum chemical calculations for conformational analysis depends heavily on the chosen theoretical level and basis set. Widely used methods include B3LYP, M06-2X, and others, often paired with basis sets like 6-311+G(d,p) nih.gov. For larger systems or systematic scans, semi-empirical methods like PM3 might be used for initial optimizations, followed by more accurate single-point calculations acs.org.

Validation of computational results is typically achieved by comparing calculated properties (e.g., energies, dihedral angles, spectroscopic data) with experimental findings, such as X-ray crystallography or NMR spectroscopy nih.govresearchgate.net. For instance, comparing calculated ¹³C chemical shifts with experimental values can help validate the accuracy of predicted side-chain rotameric states nih.gov. The relative energies of conformers are critical, with differences as small as 0.4 kcal/mol being significant in determining conformational preferences at room temperature nih.gov.

Impact of 3-Methyl Substitution

The meta-methyl substitution on the phenylalanine ring of this compound is expected to primarily influence the conformational landscape through:

Steric Effects: The methyl group can impose minor steric constraints, potentially favoring certain side-chain rotamers (χ angles) over others due to interactions with the peptide backbone or neighboring residues. This can, in turn, influence the preferred backbone φ and ψ angles.

Electronic Effects: The electron-donating nature of the methyl group can subtly alter the electron distribution within the aromatic ring, potentially influencing π-system interactions and the strength of CH···π interactions.

Hydrophobicity: The methyl group increases the hydrophobicity of the side chain, which can affect interactions with the solvent and with other hydrophobic regions of a larger peptide or protein.

Data Table: Representative Dihedral Angle Preferences (Illustrative)

The following table illustrates hypothetical preferred dihedral angle ranges for a peptide incorporating this compound, based on general knowledge of phenylalanine and computational studies on modified amino acids. Actual values would be determined by specific DFT calculations for the peptide sequence.

Dihedral AngleTypical Range for Phenylalanine (Degrees)Potential Influence of 3-Methyl Substitution
φ (phi)-180 to +180Minor shifts due to backbone-side chain coupling
ψ (psi)-180 to +180Minor shifts due to backbone-side chain coupling
χ¹ (chi1)-180, -60, +60 (staggered)Methyl group may favor or disfavor specific rotamers (e.g., gauche vs. anti) due to steric hindrance.
χ² (chi2)-180 to +180Less directly influenced, but can be coupled to χ¹ changes.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved stability and bioavailability. Boc-Phe(3-Me)-OH is instrumental in this field by providing a means to introduce a non-natural amino acid residue that can confer advantageous properties.

The pharmacokinetic profile of a peptide is heavily influenced by its stability against enzymatic degradation and its ability to be absorbed and distributed within the body. The incorporation of unnatural amino acids like 3-methylphenylalanine can lead to peptides with improved pharmacokinetic characteristics. As an unnatural amino acid, it can enhance metabolic stability, thereby increasing the half-life of the peptide in vivo nih.gov. Moreover, modifications to the phenylalanine side chain can influence how peptides interact with transport systems, potentially improving their absorption and bioavailability. Studies on phenylalanine derivatives have shown that meta-substituted analogs can exhibit higher affinity for transporters like LAT1 compared to their ortho- or para-substituted counterparts acs.orgnih.gov, which is crucial for targeted delivery and improved pharmacokinetic profiles.

Development of Therapeutic Peptides

This compound serves as a key intermediate in the synthesis of peptides designed for therapeutic applications across various disease areas.

While direct applications of this compound in neurological disorders are still emerging, research into phenylalanine derivatives offers insights into potential therapeutic avenues. Halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), which are structurally related to phenylalanine derivatives, have demonstrated neuroprotective effects by attenuating excitatory glutamatergic synaptic transmission. These compounds have shown promise in reducing brain infarct volume and neurological deficits in experimental stroke models nih.govahajournals.org. Additionally, phenylalanine itself plays a role in neurotransmitter synthesis, and its derivatives are being investigated for their impact on neurological pathways ontosight.ai. The ability of phenylalanine analogs to interact with amino acid transporters like LAT1 is also being explored for targeted delivery to the brain and tumors acs.orgmdpi.comoup.com.

Phenylalanine derivatives are being actively investigated for their potential in cancer therapy. The amino acid transporter LAT1, often overexpressed in cancer cells, serves as a target for delivering therapeutic agents acs.orgnih.govmdpi.com. Phenylalanine analogs, including iodinated derivatives, have shown promise as diagnostic agents and potential therapeutic carriers due to their uptake via LAT1 oup.comox.ac.uk. Research into phenylalanine-based organometallic complexes has also revealed anti-lung cancer and anti-angiogenic activities, highlighting the versatility of phenylalanine as a scaffold for oncology drug development researchgate.net. Furthermore, phenylalanine derivatives can act as enzyme inhibitors or receptor antagonists, blocking pathways critical for tumor growth .

Several studies have explored phenylalanine analogs for their anti-inflammatory properties. A notable series of methyl-2-(substituted benzylideneamino)-3-phenyl propionate (B1217596) derivatives has demonstrated significant anti-inflammatory, analgesic, and antipyretic activities. Compounds like 2e exhibited a particularly strong anti-inflammatory profile, while others such as 2b, 2h, 2i, and 2j showed moderate to good activity. These compounds also displayed selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation, and a lower ulcerogenic potential compared to traditional NSAIDs aphrc.orgresearchgate.net. Similarly, ibuprofen-phenylalanine derivatives have been synthesized and evaluated, with compounds 5 and 6 showing promising anti-inflammatory and analgesic effects, potentially through COX-2 inhibition ekb.egekb.eg.

Table 1: Anti-inflammatory Activity of Selected Phenylalanine Analogs

Compound IDDescriptionAnti-inflammatory Activity (% Inhibition)COX-2 InhibitionReference
2eMethyl-2-(substituted benzylideneamino)-3-phenyl propionate derivativeMost promising/significantNot specified aphrc.org, researchgate.net
2bMethyl-2-(substituted benzylideneamino)-3-phenyl propionate derivativeModerate to good (2nd/4th h)Selective/effective aphrc.org, researchgate.net
2hMethyl-2-(substituted benzylideneamino)-3-phenyl propionate derivativeModerate to good (2nd/4th h)Selective/effective aphrc.org, researchgate.net
2iMethyl-2-(substituted benzylideneamino)-3-phenyl propionate derivativeModerate to good (2nd/4th h)Selective/effective aphrc.org, researchgate.net
2jMethyl-2-(substituted benzylideneamino)-3-phenyl propionate derivativeModerate to good (2nd/4th h)Selective/effective aphrc.org, researchgate.net
Compound 5Ibuprofen phenylalanine derivative45-54% (after 4 hours)Not specified ekb.eg, ekb.eg
Compound 6Ibuprofen phenylalanine derivative54% (after 4 hours)Not specified ekb.eg, ekb.eg

Enzyme Inhibitor Design and Development

The strategic incorporation of modified amino acids like this compound into peptide scaffolds is a cornerstone of modern enzyme inhibitor design. The 3-methyl substitution on the phenylalanine ring can impart unique steric and electronic properties, which can significantly alter the peptide's interaction with the active site of target enzymes. This modification can lead to enhanced binding affinity, improved selectivity, and altered pharmacokinetic profiles compared to peptides containing natural phenylalanine. By systematically varying the position and type of such modifications, researchers can elucidate structure-activity relationships (SAR) critical for optimizing inhibitory potency and specificity.

Mechanism-based inhibitors, often referred to as "suicide substrates," are molecules that are recognized by an enzyme and then, through the enzyme's own catalytic machinery, are converted into a reactive species that irreversibly binds to and inactivates the enzyme. Peptides containing non-natural amino acids can be designed to function as mechanism-based inhibitors. While specific research detailing this compound as a direct component of a mechanism-based inhibitor is not extensively documented in general literature, its structure provides a scaffold that could be elaborated upon. The 3-methylphenylalanine residue could be part of a peptide sequence engineered to undergo enzymatic activation, leading to covalent modification of the target enzyme's active site, thereby offering a potent and long-lasting inhibition strategy.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a molecule relates to its biological activity. When designing peptide-based enzyme inhibitors, SAR studies involve synthesizing a series of related peptides with systematic structural variations and evaluating their inhibitory effects. Incorporating this compound allows researchers to probe the influence of the methyl group's position and electronic nature on enzyme binding. For instance, placing the 3-methylphenylalanine residue at different positions within a peptide sequence can reveal crucial interactions with specific pockets or residues in the enzyme's active site. These studies help identify key residues and their optimal spatial arrangement for maximal inhibitory potency and selectivity.

Table 4.3.2.1: Illustrative SAR Data for Peptides Incorporating 3-Methylphenylalanine

Peptide Sequence (Modified Residue)Target EnzymeIC50 Value (nM)Relative PotencyComments on 3-Me-Phe Position
Control Peptide (Phe)Enzyme X5001.0Baseline
Peptide with this compoundEnzyme X1503.3xPosition 5
Peptide with this compoundEnzyme X3001.7xPosition 8
Peptide with Boc-Phe(4-Me)-OHEnzyme X2002.5xPosition 5 (for comparison)

(Note: This table presents hypothetical data to illustrate the principles of SAR studies involving modified amino acids. Specific data for this compound in relation to Enzyme X is not presented here.)

Targeted Drug Delivery Systems

Bioconjugation involves the covalent linking of biomolecules, such as peptides, to other entities like drugs, imaging agents, or targeting ligands. This compound can be incorporated into peptide sequences that are subsequently functionalized for conjugation. The presence of the 3-methylphenylalanine residue might affect the peptide's structure in a way that either facilitates or hinders conjugation at specific sites, or it could influence the stability and release profile of the conjugated therapeutic agent. Researchers can design peptides with this modified amino acid to optimize the attachment of payloads, thereby improving the efficiency and specificity of drug delivery.

Table 4.4.1.1: Illustrative Bioconjugation Efficiency of Peptides with Modified Phenylalanine

Peptide Sequence (Modified Residue)Conjugation TargetCoupling MethodConjugation Efficiency (%)Stability (Half-life, hrs)
Control Peptide (Phe)Drug YEDC/NHS752.5
Peptide with this compoundDrug YEDC/NHS823.1
Peptide with this compoundImaging Agent ZMaleimide-Thiol782.8

(Note: This table presents hypothetical data to illustrate the principles of bioconjugation efficiency and stability when incorporating modified amino acids. Specific data for this compound in conjugation studies is not presented here.)

Investigation of Biological Pathways and Interactions

Peptides synthesized using modified amino acids like this compound can serve as powerful molecular probes to dissect complex biological pathways and understand intricate molecular interactions. The unique chemical characteristics imparted by the 3-methylphenylalanine residue can be leveraged to design peptides that mimic natural substrates or ligands, or conversely, to block specific interactions. For instance, a peptide incorporating 3-methylphenylalanine might exhibit altered binding affinity or specificity towards a particular receptor or enzyme, allowing researchers to study the role of that specific interaction in a cellular signaling cascade or metabolic process. Such probes are invaluable for elucidating disease mechanisms and identifying potential therapeutic targets.

Table 4.5.1.1: Illustrative Binding Affinities of Peptides with 3-Methylphenylalanine to Biological Targets

Peptide Sequence (Modified Residue)Biological TargetBinding AssayKd Value (µM)Specificity (vs. related target)
Control Peptide (Phe)Receptor ASPR5.21.5x
Peptide with this compoundReceptor ASPR1.83.0x
Peptide with this compoundReceptor BITC15.05.0x

(Note: This table presents hypothetical data to illustrate the principles of investigating molecular interactions using peptides with modified amino acids. Specific data for this compound in binding studies is not presented here.)

Compound List:

this compound (N-tert-butoxycarbonyl-3-methylphenylalanine)

Advanced Research Methodologies and Analytical Techniques

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool in workflows involving Boc-Phe(3-Me)-OH, from initial quality assessment to the purification of complex peptides synthesized from it.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of both the initial this compound reagent and the final synthetic peptides incorporating it. The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For peptides containing the 3-methylphenylalanine residue, reverse-phase HPLC (RP-HPLC) is most commonly employed. In this method, a non-polar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used with a polar mobile phase, usually a gradient of water and a more non-polar organic solvent like acetonitrile. An acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and provide a source of protons for mass spectrometry detection. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 98% are often required for biological studies. sigmaaldrich.compublish.csiro.au

Table 1: Typical HPLC Conditions for Purity Analysis of a Peptide Containing 3-Methylphenylalanine

ParameterCondition
Column Phenomenex Gemini C18 (or equivalent)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient, e.g., 1% to 80% B over 40-60 min
Flow Rate 1.0 mL/min (analytical)
Detection UV at 214 nm and 254 nm
Purity Achieved >98%

Preparative Chromatography for Compound Isolation

Following peptide synthesis, the crude product is a mixture containing the desired peptide along with truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups. Preparative HPLC is used to isolate and purify the target peptide from this complex mixture.

The principle is the same as analytical HPLC, but it is performed on a larger scale. This involves using columns with a larger diameter, higher loading capacities, and increased flow rates (e.g., 5 mL/min or higher). publish.csiro.au The gradient conditions are often optimized at the analytical scale first and then transferred to the preparative system. Fractions are collected as they elute from the column, and those containing the pure product (as determined by analytical HPLC and mass spectrometry) are pooled and lyophilized to yield the final, purified peptide as a solid powder. publish.csiro.au

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elucidating the structure of peptides synthesized using this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, thermally fragile molecules like peptides. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

This method is used to confirm the successful synthesis of a peptide containing 3-methylphenylalanine by verifying that its experimental molecular weight matches the calculated theoretical mass. publish.csiro.au For instance, this compound has a molecular weight of 279.33 g/mol . sigmaaldrich.com When incorporated into a peptide, the final mass will reflect this. ESI-MS typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of very large molecules on mass analyzers with a limited m/z range.

Table 2: Expected ESI-MS Ions for this compound

Ion SpeciesDescriptionCalculated m/z
[M+H]⁺ Protonated molecule280.34
[M+Na]⁺ Sodium adduct302.32
[M-H]⁻ Deprotonated molecule278.32

Note: M represents the neutral molecule with a monoisotopic mass of 279.1494 Da.

Tandem Mass Spectrometry for Sequence Elucidation

The fragmentation, typically achieved through Collision-Induced Dissociation (CID), preferentially breaks the peptide bonds, producing a series of 'b' and 'y' ions. The 'b' ions contain the N-terminus of the peptide, while the 'y' ions contain the C-terminus. By analyzing the mass differences between consecutive ions in a series, the sequence of amino acids can be reconstructed. The presence of a 3-methylphenylalanine residue would be identified by a mass difference corresponding to its residue mass (163.09 Da) between adjacent fragment ions in the spectrum. This technique is crucial for verifying that the this compound was incorporated at the correct position within the peptide chain.

In Vitro and Cellular Assay Development for Biological Evaluation

This compound is not typically evaluated for biological activity itself; rather, it is a component used to synthesize peptides that are then subjected to biological evaluation. The introduction of the 3-methylphenylalanine residue can alter a peptide's conformation, hydrophobicity, and interaction with biological targets. chemimpex.com Therefore, a wide range of in vitro and cellular assays are developed to assess the functional consequences of this modification.

For example, if the parent peptide is an inhibitor of an enzyme or a ligand for a receptor, assays would be conducted to determine if the new analog has enhanced or diminished activity. Common cellular assays include:

Cell Viability Assays (e.g., MTT Assay): To assess whether the modified peptide is cytotoxic to cells. nih.gov This is particularly important in the development of therapeutic agents. For instance, the viability of cell lines like the human neuroblastoma SH-SY5Y line can be measured after exposure to the peptide. nih.gov

Receptor Binding Assays: If the peptide is designed to target a specific receptor (e.g., opioid receptors), competitive binding assays are used to measure its binding affinity (Ki or IC50). researchgate.net These assays determine how strongly the peptide binds to its target compared to a known ligand.

Functional Assays: These assays measure the biological response triggered by the peptide binding to its target. This could involve measuring changes in second messengers (e.g., cAMP), ion channel activity, or gene expression.

Cell Permeability Assays (e.g., PAMPA): To evaluate the ability of the peptide to cross cell membranes, which is a critical property for drug efficacy. acs.org

The development of these assays is guided by the intended application of the peptide, whether it be as an antimicrobial, an anti-cancer agent, or a neurological modulator. researchgate.netmdpi.com

Enzyme Activity Assays

Enzyme activity assays are fundamental in determining the influence of a compound on enzyme function. Boc-protected amino acids, including derivatives of phenylalanine, are frequently utilized as substrates, substrate analogs, or competitive inhibitors in studies of proteolytic enzymes. researchgate.net The interaction of these compounds with enzymes is critical for understanding their potential to modulate biological pathways. researchgate.net For instance, derivatives of N-(tert-Butoxycarbonyl)-L-phenylalanine have been investigated for their inhibitory effects on various enzymes. chemicalbook.comnih.gov

One area of significant research is the inhibition of kinases. In a study focused on the AKT kinase, a phenylalanine-based vinyl ketone derivative, Boc-Phe-vinyl ketone, was identified as a potent inhibitor. acs.orgnih.gov The inhibitory activity was quantified using enzyme assays that measured the phosphorylation of a substrate peptide. The results demonstrated that this derivative acts as a submicromolar inactivator of AKT, highlighting the potential of modifying the phenylalanine scaffold to create effective enzyme inhibitors. acs.orgnih.gov

Another important class of enzymes targeted by phenylalanine derivatives are chymases, which are involved in the conversion of angiotensin I to angiotensin II. nih.gov Various derivatives have been explored as chymase inhibitors, with enzyme activity assays being central to determining their potency and mechanism of action. nih.gov These assays typically measure the cleavage of a specific substrate by the enzyme in the presence and absence of the inhibitor.

The following table summarizes the inhibitory activity of a Boc-Phe derivative against AKT kinase:

CompoundTarget EnzymeIC50 (μM)Assay Method
Boc-Phe-vinyl ketoneAKT10.86 ± 0.08Radioactive Filter Binding Assay
Data sourced from a study on phenylalanine-based inactivators of AKT kinase. nih.gov

Cell Growth Inhibition Assays

To assess the potential of a compound as an anti-proliferative agent, cell growth inhibition assays are indispensable. These assays determine a compound's ability to hinder the growth and proliferation of cancer cells. This compound and its derivatives have been incorporated into novel compounds and evaluated for their cytotoxic effects against various cancer cell lines.

For example, the aforementioned Boc-Phe-vinyl ketone was tested for its ability to inhibit the growth of HCT116 (colon cancer) and H460 (non-small cell lung cancer) cell lines. acs.orgnih.gov Both of these cell lines possess mutations that lead to the constitutive activation of the PI3K/AKT signaling pathway, making them relevant models for testing AKT inhibitors. acs.orgnih.gov The results indicated that the compound was moderately potent in inhibiting cell growth, with IC50 values comparable to known AKT inhibitors. acs.orgnih.gov

In other research, novel azo-Schiff base derivatives incorporating N-(tert-butoxycarbonyl)-L-phenylalanine were synthesized and their cytotoxic activity was evaluated against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. ias.ac.inresearchgate.net Such studies demonstrate the utility of this compound as a scaffold in the development of potential anticancer agents.

The table below presents the cell growth inhibition data for a Boc-Phe derivative against two cancer cell lines:

CompoundCell LineIC50 (μM)Assay Method
Boc-Phe-vinyl ketoneHCT1163.9 ± 0.5AlamarBlue Assay
Boc-Phe-vinyl ketoneH4607.4 ± 1.2AlamarBlue Assay
Data sourced from a study on phenylalanine-based inactivators of AKT kinase. nih.gov

Computational Chemistry in Drug Design and Optimization

Computational chemistry has become an integral tool in modern drug discovery, enabling the rational design and optimization of lead compounds. Techniques such as ligand-protein docking and Quantitative Structure-Activity Relationship (QSAR) modeling are widely used to predict and understand the interactions between small molecules and their biological targets.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. This technique provides valuable insights into the binding mode and affinity of a ligand, guiding the design of more potent and selective inhibitors.

In the context of this compound derivatives, docking studies have been employed to understand their interaction with various enzyme active sites. For example, in the design of AKT inhibitors, the co-crystal structure of AKT with a substrate peptide was used to guide the design of phenylalanine-based inactivators. acs.org Docking simulations can help to visualize how the methyl group in this compound might influence binding within the active site, potentially enhancing selectivity or potency.

Similarly, docking studies have been instrumental in the development of inhibitors for other enzymes, such as chymase and various aminopeptidases. nih.govtandfonline.com These studies help to rationalize the structure-activity relationships observed in experimental assays and provide a basis for the design of new analogs with improved binding characteristics. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govvietnamjournal.ruresearchgate.netmdpi.com

For derivatives of this compound, QSAR studies can be performed on a series of analogs where the substitution pattern on the phenyl ring is varied. atlantis-press.com Molecular descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) can be calculated and correlated with the observed biological activity, such as enzyme inhibition or cytotoxicity. gu.se

The development of a robust QSAR model requires a dataset of compounds with a range of biological activities. mdpi.com The model is then built using statistical methods like multiple linear regression or partial least squares. researchgate.net A successful QSAR model can provide valuable insights into the structural features that are important for activity and can guide the design of more potent compounds. vietnamjournal.ru

The following table lists some of the common molecular descriptors used in QSAR studies:

Descriptor TypeExamples
Lipophilic CLogP, tPSA
Electronic Etotal, EHOMO, ELUMO
Steric Molar Refractivity (CMR), Molecular Weight (MW)
These descriptors are commonly used to build QSAR models for predicting biological activity. atlantis-press.com

Compound Names

Abbreviation/Common NameFull Chemical Name
This compoundN-(tert-Butoxycarbonyl)-3-methyl-L-phenylalanine
Boc-Phe-vinyl ketoneN-(tert-Butoxycarbonyl)-phenylalanine vinyl ketone
AKTProtein Kinase B
HCT116Human Colon Cancer Cell Line
H460Human Non-Small Cell Lung Cancer Cell Line
HeLaHuman Cervical Cancer Cell Line
MCF-7Human Breast Cancer Cell Line
PI3KPhosphoinositide 3-kinase
KRasKirsten Rat Sarcoma Viral Oncogene Homolog
GSK690693An AKT inhibitor
MK-2206An AKT inhibitor
Boc-Phe(3-Br)-OHN-α-(t-Butoxycarbonyl)-3-bromo-L-phenylalanine
Fmoc9-fluorenylmethyloxycarbonyl
BChEButyrylcholinesterase
Boc-Phe(3-Cl)-OHN-tert-Butoxycarbonyl-3-chloro-L-phenylalanine
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
DIPEAN,N-Diisopropylethylamine
THFTetrahydrofuran (B95107)
DCMDichloromethane (B109758)
TFATrifluoroacetic acid
Boc-L-Phe(3-OMe)-OH*DCHAN-alpha-t-Butyloxycarbonyl-3-methoxy-L-phenylalanine dicyclohexylamine
Boc-Phe(3,5-Me)-OHN-tert-Butoxycarbonyl-3,5-dimethyl-L-phenylalanine
NMMN-Methylmorpholine
HOSuN-Hydroxysuccinimide
DCCN,N'-Dicyclohexylcarbodiimide
Boc-L-Phe(3-I)-OHN-tert-Butoxycarbonyl-3-iodo-L-phenylalanine

Future Directions and Emerging Research Frontiers

Exploration of Novel Therapeutic Targets

The incorporation of Boc-Phe(3-Me)-OH into peptide-based drug candidates is a promising strategy for modulating their therapeutic properties. The 3-methyl group can enhance a peptide's resistance to enzymatic degradation, prolonging its activity in the body. nih.gov Furthermore, this modification can subtly alter the peptide's three-dimensional structure, potentially leading to higher binding affinity and selectivity for its intended biological target. researchgate.net

One emerging area of interest is the development of peptides capable of crossing the blood-brain barrier (BBB), a significant challenge in treating neurological disorders. Research into N-methyl-phenylalanine-rich peptides has demonstrated their potential as effective shuttles for delivering therapeutic agents to the brain. researchgate.netnih.gov While specific studies on peptides containing 3-methyl-phenylalanine for this purpose are still developing, the principle of using modified amino acids to enhance BBB penetration is a key area of exploration.

Integration into Combinatorial Library Synthesis

Combinatorial chemistry, particularly the synthesis of vast libraries of peptides, is a powerful engine for drug discovery. mdpi.org Boc-protected amino acids like this compound are fundamental building blocks in solid-phase peptide synthesis (SPPS), the primary method for constructing these libraries. mdpi.org The inclusion of unnatural amino acids such as 3-methyl-phenylalanine into these libraries introduces greater structural diversity, expanding the range of molecular shapes and functionalities that can be screened for therapeutic activity. nih.gov

The systematic incorporation of this compound into different positions within a peptide sequence allows researchers to rapidly assess the impact of the 3-methyl group on biological activity, providing valuable structure-activity relationship (SAR) data that can guide the design of more potent and selective drug candidates.

Advanced Materials Science Applications

The field of materials science is increasingly looking to bio-inspired molecules to create novel materials with unique properties. Peptides, with their ability to self-assemble into highly ordered nanostructures, are at the forefront of this research. The self-assembly of aromatic amino acids, particularly phenylalanine and its derivatives, has been shown to form structures such as nanotubes, nanofibers, and hydrogels.

The introduction of a methyl group on the phenyl ring, as in 3-methyl-phenylalanine, can significantly influence these self-assembly processes. The methyl group can alter the packing of the aromatic rings through steric effects and modify the hydrophobic interactions that drive the formation of these nanostructures. While direct studies on the self-assembly of this compound are limited, research on analogous aromatic peptides suggests that such modifications can impact the morphology and properties of the resulting materials. nih.govnih.govmdpi.com This opens up possibilities for designing novel biomaterials with tailored properties for applications in tissue engineering, drug delivery, and nanoelectronics.

Bio-inspired Design of Functional Peptides and Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. lifechemicals.com The incorporation of unnatural amino acids like 3-methyl-phenylalanine is a key strategy in the design of peptidomimetics. nih.govresearchgate.net

By replacing a natural phenylalanine residue with its 3-methyl counterpart, researchers can create peptides that are less susceptible to breakdown by proteases, the enzymes that degrade proteins and peptides. nih.gov This increased stability is a critical factor in developing effective peptide-based drugs. Furthermore, the conformational constraints imposed by the methyl group can lock the peptide into a more bioactive shape, leading to improved efficacy. nih.gov

Development of Sustainable Synthetic Routes

The principles of green chemistry are becoming increasingly important in all areas of chemical synthesis, including the production of protected amino acids like this compound. Traditional methods for peptide synthesis often rely on large quantities of hazardous organic solvents. organic-chemistry.org

Recent research has focused on developing more environmentally friendly approaches. These include the use of greener solvents and catalyst-free methods for the introduction of the Boc protecting group. For instance, methods for N-tert-butyloxycarbonylation of amines in water have been developed, offering a more sustainable alternative to conventional methods that use organic solvents. nih.gov Additionally, chemo-enzymatic methods are being explored for the synthesis of Boc-protected amino acids, leveraging the efficiency and specificity of enzymes to create more sustainable synthetic pathways. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Boc-Phe(3-Me)-OH, and how is purity validated?

Methodological Answer: this compound is synthesized by introducing the tert-butoxycarbonyl (Boc) protecting group to 3-methyl-L-phenylalanine. A validated approach involves reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in a 1:1.1 molar ratio under anhydrous conditions (e.g., THF or DMF) with catalytic DMAP. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >90% purity, as demonstrated in analogous syntheses of Boc-Phe(3-CN)-OH . Yield optimization (e.g., 96% for Boc-Phe(3-CN)-OH) requires strict stoichiometric control and inert atmospheres. Post-synthesis, purity is confirmed by HPLC retention time alignment and mass spectrometry (expected [M+H]⁺ 279.3).

Q. What storage conditions preserve this compound stability?

Methodological Answer: Store the compound sealed in moisture-free containers at -20°C for ≤1 year or -80°C for extended stability (>3 years). Avoid exposure to humidity, strong acids, or oxidizers, which can hydrolyze the Boc group or degrade the methyl substituent. For laboratory use, aliquot into single-use vials to minimize freeze-thaw cycles. Stability studies on related Boc-protected amino acids show <5% decomposition under these conditions .

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer: Use a combination of:

  • 1H/13C NMR : Identify Boc-group protons (δ 1.4 ppm for tert-butyl) and aromatic protons (δ 6.8–7.2 ppm for 3-Me-substituted phenyl).
  • HPLC : C18 column with UV detection at 214 nm; retention time consistency confirms batch reproducibility.
  • Mass Spectrometry (ESI+) : Verify molecular ion ([M+H]⁺ 279.3) and fragmentation patterns.
  • Optical Rotation : Confirm enantiomeric purity ([α]D²⁰ +22.5° in ethyl acetate) to rule out racemization .

Advanced Research Questions

Q. How does the 3-methyl group affect peptide coupling efficiency and secondary structure?

Methodological Answer: The 3-Me group introduces steric hindrance, reducing coupling rates by ~30% compared to unsubstituted Phe in solid-phase peptide synthesis (SPPS). Mitigate this by:

  • Using DIC/Oxyma Pure activation (0.4 M in DMF) instead of HBTU/HOBt.
  • Extending coupling times to 2–4 hours at 25°C.
  • Performing Kaiser tests to monitor completion. In α-helical peptides, the 3-Me group enhances helicity (ΔΔG = -0.8 kcal/mol) by restricting side-chain rotation, as shown in CD spectroscopy studies of analogous Boc-Phe derivatives .

Q. What strategies prevent racemization during Boc deprotection in acid-sensitive sequences?

Methodological Answer: Racemization at the Phe(3-Me) residue can exceed 5% under standard TFA cleavage conditions. To suppress this:

  • Use low-temperature cleavage (0–4°C) with TFA:H2O:triisopropylsilane (95:2.5:2.5 v/v) for ≤1 hour.
  • Add 1,2-ethanedithiol (EDT) as a scavenger to minimize carbocation formation.
  • Post-cleavage, neutralize immediately with cold diethyl ether (pH 7–8) to stabilize the deprotected amino acid. HPLC chiral column analysis (Chirobiotic T) confirms <1% D-isomer formation under optimized conditions .

Q. How do solvent systems impact this compound solubility in peptide ligation?

Methodological Answer: The compound’s solubility varies with solvent polarity:

  • DMSO : High solubility (100 mg/mL), ideal for stock solutions.
  • DMF : Moderate solubility (50 mg/mL), preferred for SPPS.
  • Aqueous buffers : Poor solubility (<5 mg/mL in PBS); improve with 10–20% acetonitrile or 0.1% TFA. For native chemical ligation, dissolve in 6 M guanidine-HCl (pH 7.5) with 200 mM MPAA to achieve 10 mM working concentrations. Dynamic light scattering (DLS) confirms no aggregation in these conditions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to validate?

Analysis: Literature reports varying melting points (e.g., 150°C for Boc-Phe(4-I)-OH vs. 130°C for Boc-Phe(3-Cl)-OH). These arise from polymorphic forms or residual solvents. To resolve:

  • Perform differential scanning calorimetry (DSC) at 10°C/min under N₂.
  • Compare thermograms with X-ray crystallography data (if available).
  • Purity thresholds (>98% by HPLC) ensure consistency across batches .

Tables

Property This compound Boc-Phe(4-I)-OH Boc-Phe(3-CN)-OH
Molecular Weight279.3 g/mol391.2 g/mol302.3 g/mol
HPLC Purity>98%>99% (TLC)90.1%
Coupling Efficiency (SPPS)70–80%85–90%60–70%
logP (Predicted)2.13.01.8
Storage Stability (-20°C)1 year2 years6 months

Data compiled from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.